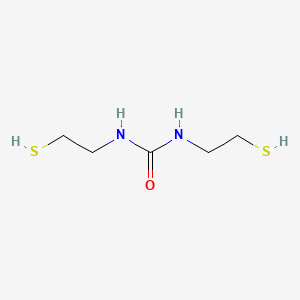
1,3-Bis(2-sulfanylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2-mercaptoethyl)urea is an organic compound characterized by the presence of two mercaptoethyl groups attached to a urea backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2-mercaptoethyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired compound with minimal purification steps.
Industrial Production Methods
The industrial production of 1,3-Bis(2-mercaptoethyl)urea typically involves the reaction of isocyanates with amines. This process is scalable and can be performed under mild conditions, making it suitable for large-scale manufacturing .
化学反应分析
Types of Reactions
1,3-Bis(2-mercaptoethyl)urea undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The urea backbone can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are formed as the primary products.
Substitution: Various substituted urea derivatives are produced.
科学研究应用
1,3-Bis(2-mercaptoethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to chelate heavy metals.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Bis(2-mercaptoethyl)urea involves its ability to chelate metal ions. The mercapto groups form strong bonds with metal ions, effectively sequestering them and preventing their interaction with biological molecules. This property makes it useful in detoxifying heavy metals and mitigating their toxic effects .
相似化合物的比较
Similar Compounds
N,N’-Bis(2-mercaptoethyl)isophthalamide: Similar in structure but with an isophthalamide backbone.
1,3-Bis(2-aminoethyl)urea: Contains amino groups instead of mercapto groups.
Uniqueness
1,3-Bis(2-mercaptoethyl)urea is unique due to its dual mercapto groups, which provide strong chelating properties. This makes it particularly effective in applications requiring metal ion sequestration, such as heavy metal detoxification .
属性
CAS 编号 |
60633-86-5 |
|---|---|
分子式 |
C5H12N2OS2 |
分子量 |
180.3 g/mol |
IUPAC 名称 |
1,3-bis(2-sulfanylethyl)urea |
InChI |
InChI=1S/C5H12N2OS2/c8-5(6-1-3-9)7-2-4-10/h9-10H,1-4H2,(H2,6,7,8) |
InChI 键 |
ZSMQMFWXMRCFOR-UHFFFAOYSA-N |
规范 SMILES |
C(CS)NC(=O)NCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


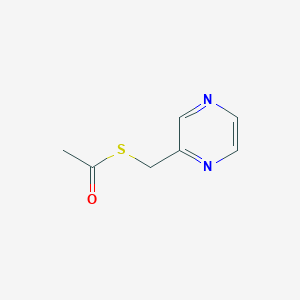
![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)
![3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12916701.png)
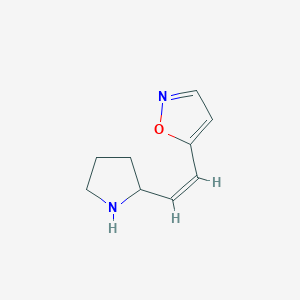
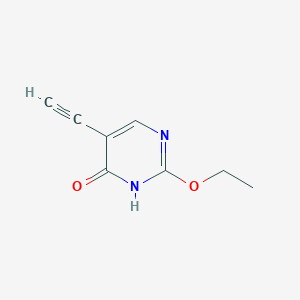
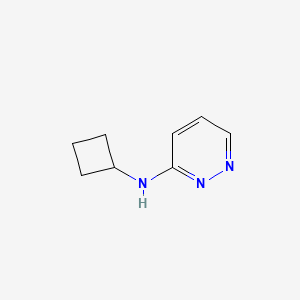
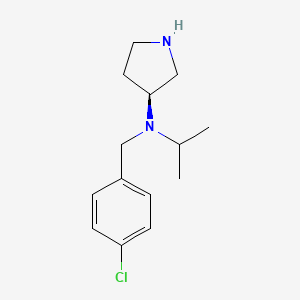
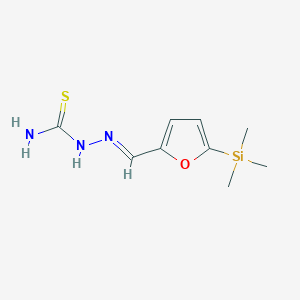

![Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12916749.png)
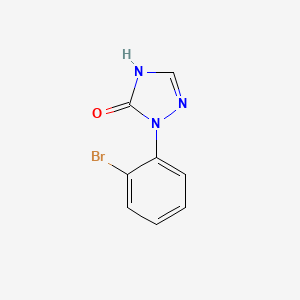


![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)
